Cycloheptyl(thiophen-2-yl)methanamine
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Overview
Description
Cycloheptyl(thiophen-2-yl)methanamine is a chemical compound with the molecular formula C12H19NS and a molecular weight of 209.35 g/mol . This compound features a cycloheptyl group attached to a thiophene ring, which is further connected to a methanamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of Cycloheptyl(thiophen-2-yl)methanamine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with cycloheptyl ketones under basic conditions . Another method includes the use of microwave irradiation to facilitate the cyclization of thiophene derivatives . Industrial production methods often involve high-throughput screening and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Cycloheptyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methylene chloride, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cycloheptyl(thiophen-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Cycloheptyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cycloheptyl(thiophen-2-yl)methanamine can be compared with other similar compounds, such as:
Cyclopentyl(thiophen-2-yl)methanone: This compound has a similar thiophene ring but features a cyclopentyl group instead of a cycloheptyl group.
Cycloheptyl(furan-2-yl)methanamine: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
cycloheptyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H19NS/c13-12(11-8-5-9-14-11)10-6-3-1-2-4-7-10/h5,8-10,12H,1-4,6-7,13H2 |
InChI Key |
MQDKEIXIIFCQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CS2)N |
Origin of Product |
United States |
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